(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound with a unique structure that combines a pyridine ring, a phenyl group, and a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the dicyclopentylmethyl group. The phenyl group is then added, and the final step involves the formation of the dihydrooxazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled, resulting in consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could result in alcohols or amines. Substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In industry, the compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech fields.
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit the activity of a particular enzyme, leading to a decrease in the production of a specific metabolite.
Comparison with Similar Compounds
Similar Compounds
®-2-(6-(Cyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: Similar structure but with a cyclopentylmethyl group instead of a dicyclopentylmethyl group.
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with different molecular targets and participate in a wide range of chemical reactions.
Properties
IUPAC Name |
(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h1-3,8-10,15-16,19-20,23-24H,4-7,11-14,17H2/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXMSHNAMOHXAM-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@@H](CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.